molecular formula C14H17NO4 B8034204 tert-butyl 2-hydroxy-6-methoxy-1H-indole-1-carboxylate

tert-butyl 2-hydroxy-6-methoxy-1H-indole-1-carboxylate

Cat. No.: B8034204
M. Wt: 263.29 g/mol
InChI Key: OFNAOTYMEKSURY-UHFFFAOYSA-N
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Description

tert-Butyl 2-hydroxy-6-methoxy-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxy group attached to the indole ring, making it a versatile molecule in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-hydroxy-6-methoxy-1H-indole-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-6-methoxyindole and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like triethylamine to facilitate the formation of the tert-butyl ester.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-hydroxy-6-methoxy-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.

    Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce new functional groups to the indole ring.

Scientific Research Applications

tert-Butyl 2-hydroxy-6-methoxy-1H-indole-1-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and drug discovery.

    Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound can be used in the development of pharmaceuticals targeting various diseases.

    Industry: It finds applications in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-6-methoxy-1H-indole-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound’s functional groups allow it to bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential therapeutic effects.

Comparison with Similar Compounds

    tert-Butyl 1-indolecarboxylate: This compound shares the indole core structure but lacks the hydroxy and methoxy groups.

    tert-Butyl 5-methoxy-1H-indole-1-carboxylate: Similar to the target compound but with a different substitution pattern on the indole ring.

    tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate: Another indole derivative with additional functional groups.

Uniqueness: tert-Butyl 2-hydroxy-6-methoxy-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

tert-butyl 2-hydroxy-6-methoxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-11-8-10(18-4)6-5-9(11)7-12(15)16/h5-8,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNAOTYMEKSURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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